5-Trifluoromethyl-2'-deoxycytidine (CAS 66384-66-5) is a specialized synthetic pyrimidine nucleoside analog procured primarily as a building block for C5-functionalized oligonucleotides and as a targeted prodrug precursor [1]. Buyers prioritize this exact compound over standard cytidine or thymidine derivatives because its sterically demanding, highly electronegative trifluoromethyl group fundamentally alters base-pairing thermodynamics, lipophilicity, and enzymatic susceptibility[1]. It serves as a critical raw material for laboratories developing target-directed therapies that exploit cytidine deaminase (CDA) pathways [1], as well as for synthesizing modified RNA/DNA sequences where standard halogenated analogs fail to provide the necessary post-synthetic reactivity [2].
Substituting 5-trifluoromethyl-2'-deoxycytidine with common analogs like 5-fluoro-2'-deoxycytidine or 5-trifluoromethyl-2'-deoxyuridine (trifluridine) directly compromises both synthetic versatility and biological targeting[1]. In synthetic workflows, the smaller fluoro group of 5-fluoro-2'-deoxycytidine lacks the distinct post-synthetic conversion capabilities required to generate complex heteroaryl-substituted pyrimidines [2]. In pharmacological applications, substituting this compound with trifluridine exposes the material to rapid systemic catabolism by pyrimidine nucleoside phosphorylases, whereas the deoxycytidine scaffold resists these enzymes, allowing it to function as a stable, tissue-selective prodrug [1]. Furthermore, compared to the highly hydrolytically unstable 5-aza-2'-deoxycytidine used in epigenetic assays, this CF3-modified analog provides greater handling stability while still acting as an efficient template for eukaryotic DNA methyltransferases [3].
When evaluating antimetabolite precursors, 5-trifluoromethyl-2'-deoxycytidine demonstrates a critical stability advantage over its uridine counterpart, 5-trifluoromethyl-2'-deoxyuridine (trifluridine) [1]. While trifluridine is rapidly degraded systemically by pyrimidine nucleoside phosphorylases, 5-trifluoromethyl-2'-deoxycytidine is not a substrate for these enzymes [1]. When co-administered with a cytidine deaminase inhibitor, it bypasses systemic catabolism entirely, allowing selective conversion to the active drug only at tumor sites with elevated cytidine deaminase levels, thereby surpassing the in vivo efficacy of trifluridine alone[1].
| Evidence Dimension | Systemic catabolism by pyrimidine nucleoside phosphorylases |
| Target Compound Data | Not a substrate (resists systemic phosphorylase cleavage) |
| Comparator Or Baseline | Trifluridine (rapidly catabolized by phosphorylases) |
| Quantified Difference | Surpasses the in vivo efficacy of trifluridine alone due to evasion of systemic degradation |
| Conditions | In vivo solid tumor models (adenocarcinoma 755 and Lewis lung carcinoma) with tetrahydrouridine co-administration |
Procuring the cytidine analog rather than the uridine analog allows researchers to formulate tumor-selective prodrugs that avoid premature enzymatic degradation in systemic circulation.
5-Trifluoromethyl-2'-deoxycytidine exhibits a highly specific phosphorylation profile that distinguishes it from generic deoxycytidine [1]. While normal uninfected cellular deoxycytidine kinase has a poor affinity for this CF3-modified analog, it is selectively and efficiently phosphorylated by herpes simplex virus type 1 (HSV-1) thymidine kinase, which functions as both a thymidine and deoxycytidine kinase[1]. This selective incorporation into viral DNA over host DNA makes it a precise tool for studying viral inhibition, a selectivity not achievable with standard hypomethylating agents like 5-azadeoxycytidine [1].
| Evidence Dimension | Kinase affinity and phosphorylation rate |
| Target Compound Data | High affinity for HSV-1 TK; selectively incorporated into viral DNA |
| Comparator Or Baseline | Host cellular deoxycytidine kinase (poor affinity for the CF3 analog) |
| Quantified Difference | Selective viral DNA incorporation with minimal host cell activation |
| Conditions | HSV-1 infected CEM cell model systems vs. uninfected cells |
This strict enzyme specificity makes the compound an essential procurement choice for virology assays requiring targeted activation without generalized host-cell toxicity.
In the synthesis of modified oligonucleotides, 5-trifluoromethyl-2'-deoxycytidine serves as a specialized building block for late-stage C5-functionalization [1]. Unlike 5-fluoro-2'-deoxycytidine, where the carbon-fluorine bond is too stable for easy substitution, the trifluoromethyl group at the C5 position of cytidine can undergo post-synthetic conversion to yield various heteroaryl-substituted pyrimidine bases directly within the synthesized oligonucleotide [1]. This allows chemists to generate diverse biological probes from a single incorporated precursor, bypassing the need to synthesize multiple distinct phosphoramidites [1].
| Evidence Dimension | Post-synthetic reactivity at the C5 position |
| Target Compound Data | Enables direct conversion of the CF3 group to heteroaryl/functional groups post-oligonucleotide synthesis |
| Comparator Or Baseline | 5-Fluoro-2'-deoxycytidine (inert to post-synthetic C5 substitution) |
| Quantified Difference | Provides a reactive handle for multi-derivative synthesis from a single precursor |
| Conditions | Chemical modification of synthesized oligonucleotides containing 5-trifluoromethylpyrimidine bases |
Buyers synthesizing custom oligonucleotide libraries should procure this compound to enable late-stage diversification of the C5 position, significantly streamlining complex RNA/DNA synthesis workflows.
Due to its resistance to pyrimidine nucleoside phosphorylases and its targeted conversion to trifluridine by cytidine deaminase (CDA), this compound is a highly stable precursor for developing targeted therapies against tumors with elevated CDA levels [1].
For laboratories synthesizing modified DNA/RNA probes, incorporating this compound allows for post-synthetic transformation of the CF3 group into complex heteroaryl structures, streamlining the generation of C5-modified pyrimidine libraries [2].
Because it is selectively phosphorylated by HSV-1 thymidine kinase and acts as an efficient template for eukaryotic DNA methyltransferases, it is a targeted reagent for assays investigating the methylation status of virus-infected cells without causing host-cell toxicity[3].